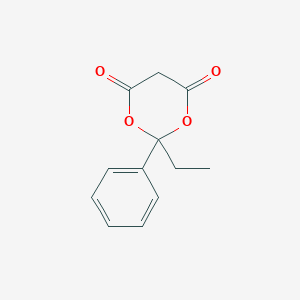

1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-

Description

Historical Context of 1,3-Dioxane-4,6-dione (B14002328) Chemistry

The journey into the chemistry of 1,3-dioxane-4,6-diones began in 1908 with the work of Andrew Norman Meldrum. wikipedia.org Through the condensation of malonic acid and acetone (B3395972) in acetic anhydride (B1165640) and sulfuric acid, he synthesized a compound he believed to be β-hydroxyisopropylmalonic acid's β-lactone. wikipedia.org This initial structural assignment was based on the compound's unexpectedly high acidity. wikipedia.org It was not until 1948 that the correct cyclic diester structure of what is now famously known as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) was confirmed. wikipedia.orgchemicalbook.com This clarification opened the floodgates for extensive research into its properties and applications, establishing a new class of versatile reagents for organic synthesis. chemicalbook.com

Significance of Meldrum's Acid and its Analogues in Synthetic Strategies

Meldrum's acid and its analogues are highly valued in synthetic organic chemistry for several key reasons. Their high acidity (pKa of Meldrum's acid is approximately 4.97) makes the methylene (B1212753) protons at the C5 position readily removable, creating a stabilized enolate that is a potent nucleophile in a wide array of reactions. wikipedia.org These compounds serve as important intermediates in the synthesis of a variety of organic structures, including heterocyclic compounds and natural products. chemicalbook.comchemicalbook.com

The rigid, boat-like conformation of the 1,3-dioxane-4,6-dione ring system imparts specific stereochemical control in reactions. chemicalbook.com Furthermore, these derivatives are excellent precursors for ketenes upon thermolysis, which can then participate in various cycloaddition and acylation reactions. wikipedia.orgchemicalbook.com Their utility extends to multicomponent reactions, where their ability to act as both nucleophiles and electrophiles under different conditions allows for the efficient construction of complex molecular frameworks. chemicalbook.com The synthetic versatility of Meldrum's acid has led to its use in the preparation of compounds with potential biological and pharmaceutical activities. chemicalbook.com

The general synthesis of 2,2-disubstituted-1,3-dioxane-4,6-diones involves the condensation of malonic acid with a ketone or an aldehyde in the presence of an acid catalyst and a dehydrating agent, such as acetic anhydride. chemicalbook.com

| Property | Data |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) |

| Common Name | Meldrum's acid |

| CAS Number | 2033-24-1 |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| pKa | ~4.97 |

| Appearance | White crystalline solid |

Rationale for Investigating 2-Ethyl-2-phenyl Substitution Patterns

The investigation of varied substitution patterns at the C2 position of the 1,3-dioxane-4,6-dione ring is a logical progression in harnessing the synthetic potential of this scaffold. The introduction of an ethyl and a phenyl group, as in 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, offers a unique combination of electronic and steric properties that can modulate the reactivity and stability of the molecule.

The substituents at the C2 position have a profound impact on the properties of the 1,3-dioxane-4,6-dione ring. The stability of the ring and its susceptibility to nucleophilic attack are influenced by the nature of these groups. In the case of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione, the ethyl group provides a certain degree of steric bulk, while the phenyl group introduces electronic effects through its aromatic system.

The phenyl group, being electron-withdrawing, can influence the electron density distribution within the heterocyclic ring, potentially affecting the acidity of the C5 protons and the electrophilicity of the carbonyl carbons. The combination of a sterically demanding phenyl group and a more flexible ethyl group creates an asymmetric environment at the C2 position, which could be exploited in stereoselective synthesis. The synthesis of such mixed 2,2-disubstituted derivatives can be achieved by the condensation of malonic acid with the corresponding ketone, in this case, 1-phenylpropan-1-one (ethyl phenyl ketone).

A comparative analysis between 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl- and Meldrum's acid highlights the significance of the C2 substituents.

| Feature | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- |

| C2 Substituents | Two methyl groups | One ethyl group, one phenyl group |

| Symmetry at C2 | Symmetric | Asymmetric |

| Steric Hindrance at C2 | Moderate | Significant and asymmetric |

| Electronic Effects from C2 | Inductive effect from methyl groups | Inductive effect from ethyl group; inductive and resonance effects from phenyl group |

| Precursor Ketone | Acetone | 1-Phenylpropan-1-one |

The replacement of the two methyl groups in Meldrum's acid with an ethyl and a phenyl group is expected to increase the steric hindrance around the C2 position. This increased bulk can influence the stability of the molecule and the ease of its synthesis and subsequent reactions. For instance, the formation of the 2-ethyl-2-phenyl derivative may require more forcing conditions compared to the synthesis of Meldrum's acid.

The electronic nature of the phenyl group in 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl- is anticipated to have a noticeable effect on the reactivity of the entire molecule. While detailed experimental data on the reactivity of this specific compound is limited, it is plausible that the electron-withdrawing character of the phenyl ring could slightly enhance the acidity of the C5 protons compared to Meldrum's acid. Conversely, the steric bulk of the phenyl and ethyl groups might hinder the approach of nucleophiles to the carbonyl carbons.

Structure

2D Structure

3D Structure

Properties

CAS No. |

142131-90-6 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-ethyl-2-phenyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C12H12O4/c1-2-12(9-6-4-3-5-7-9)15-10(13)8-11(14)16-12/h3-7H,2,8H2,1H3 |

InChI Key |

YXMQIJAHYGYTAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OC(=O)CC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxane 4,6 Dione, 2 Ethyl 2 Phenyl and Its Analogues

Classical Condensation Approaches

The most established route for synthesizing 2,2-disubstituted-1,3-dioxane-4,6-diones is through the condensation of malonic acid with a suitable carbonyl compound. This approach forms the basis for the preparation of many analogues, including the well-known Meldrum's acid.

Condensation of Malonic Acid with Carbonyl Precursors

The fundamental method for constructing the 1,3-dioxane-4,6-dione (B14002328) ring system involves the acid-catalyzed condensation of malonic acid with a ketone or aldehyde. wikipedia.org For the specific synthesis of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-, the corresponding carbonyl precursor required is ethyl phenyl ketone.

The archetypal example of this reaction is the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, which was first reported in 1908. heteroletters.org In this reaction, malonic acid is condensed with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. wikipedia.orgheteroletters.org This general principle is extended to other ketones to produce a variety of 2,2-disubstituted derivatives. libretexts.org

Role of Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions significantly influences the efficiency and yield of the condensation reaction. While strong protic acids like concentrated sulfuric acid have been traditionally used, numerous alternatives have been developed to mitigate issues such as corrosivity (B1173158) and harsh reaction conditions. libretexts.orgsciencemadness.org

Lewis acids and milder acid catalysts have proven effective. For instance, boric acid has been utilized as an efficient catalyst for the reaction between malonic acid and various ketones, offering advantages such as mild reaction conditions and shorter reaction times. sciencemadness.org Other acid catalysts reported for this transformation include phosphoric acid and p-toluenesulfonic acid (p-TsOH). sciencemadness.org In some cases, iodine has also been employed as a catalyst for the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione. google.com

The reaction temperature can range from room temperature to elevated temperatures of up to 70°C. sciencemadness.org While organic solvents such as dichloromethane (B109758) may be used, solvent-free conditions have also been successfully applied. sciencemadness.org

| Catalyst System | Precursors | Conditions | Yield | Reference |

| Sulfuric Acid / Acetic Anhydride | Malonic Acid, Acetone | Not specified | Not specified | wikipedia.org |

| Boric Acid / Acetic Anhydride | Malonic Acid, Acetone | Room Temp, 30 min | 81% | sciencemadness.org |

| Iodine / Acetic Anhydride | Malonic Acid, Acetone | 30°C, 3.0 h | 77.1% | google.com |

| Formic Acid / Triethylamine (B128534) | Aldehydes, 1,3-dioxane-4,6-diones | 45-55°C, 10-13 h | 69-82% |

Alternative Synthetic Routes

While condensation reactions are predominant, other chemical pathways have been explored in the context of the precursors and synthons related to the 1,3-dioxane-4,6-dione structure.

Reactions Involving Carbon Suboxide

Carbon suboxide (C₃O₂), a linear oxide of carbon, is known as the "second anhydride" of malonic acid. wikipedia.org It can be synthesized through the dehydration of malonic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at high temperatures. wikipedia.orgsciencemadness.org Conversely, carbon suboxide reacts with water to regenerate malonic acid. sciencemadness.orggoogle.com While carbon suboxide is used in the preparation of malonates, direct synthetic routes to 2,2-disubstituted-1,3-dioxane-4,6-diones via the reaction of C₃O₂ with ketones are not widely documented in the surveyed literature. wikipedia.org The primary connection of carbon suboxide to this area of synthesis is its role as an anhydride of a key precursor, malonic acid.

Green Chemistry Approaches in 1,3-Dioxane-4,6-dione Synthesis

In line with the principles of green chemistry, which aim to reduce environmental impact, new methodologies have been developed that minimize or eliminate the use of hazardous solvents.

Solvent-Free Methodologies

A significant advancement in the synthesis of 1,3-dioxane-4,6-diones is the development of solvent-free reaction conditions. sciencemadness.org An efficient and environmentally benign method involves the condensation of malonic acid and various ketones using boric acid as a catalyst with acetic anhydride as the condensing agent at room temperature. sciencemadness.org This approach offers several advantages, including the absence of hazardous organic solvents, mild reaction conditions, reduced catalyst quantities, and high product yields. sciencemadness.org The catalyst in this system can also be recovered and reused multiple times without a significant loss of activity. sciencemadness.org Other reports also note that the synthesis of 1,3-dioxane-4,6-dione derivatives can be successfully performed without the use of a solvent.

Synthesis of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- in Aqueous Catalytic Systems: A Review of Current Literature

The development of synthetic methodologies in aqueous media is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. However, the synthesis of certain organic compounds, including 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-, presents significant challenges in aqueous environments. A thorough review of available scientific literature reveals a notable absence of established methods for the catalytic synthesis of this specific compound directly in water.

The primary route to 2,2-disubstituted 1,3-dioxane-4,6-diones involves the condensation of a ketone with malonic acid. In the case of the target molecule, this would be the reaction between ethyl phenyl ketone and malonic acid. This transformation characteristically requires anhydrous conditions, facilitated by a strong acid catalyst and a dehydrating agent like acetic anhydride or concentrated sulfuric acid. These conditions are necessary to drive the reaction equilibrium towards the formation of the dioxane-dione ring and to prevent the hydrolysis of the product and starting materials.

While the broader field of organic synthesis in water has seen significant advancements, including for reactions involving derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), these applications typically pertain to reactions at the C-5 position of the pre-formed heterocyclic ring. For instance, Knoevenagel condensations of Meldrum's acid with aldehydes are sometimes performed in aqueous or partially aqueous systems. However, the fundamental construction of the 2,2-disubstituted 1,3-dioxane-4,6-dione ring system from its acyclic precursors in water remains an unresolved challenge in the published literature.

Searches for catalytic systems that would enable the condensation of ethyl phenyl ketone and malonic acid in an aqueous medium have not yielded any specific or general methodologies. The inherent instability of the 1,3-dioxane-4,6-dione ring to hydrolysis under neutral or catalytic aqueous conditions makes water a fundamentally challenging solvent for this particular synthesis.

Consequently, a detailed discussion, including research findings and data tables, on the catalytic synthesis of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- in aqueous media cannot be provided at this time due to a lack of available data in the scientific domain. Further research and development would be necessary to devise such a synthetic route.

Fundamental Reactivity and Mechanistic Investigations of 1,3 Dioxane 4,6 Dione, 2 Ethyl 2 Phenyl

Acidity and Anion Stability

The most prominent feature of 1,3-dioxane-4,6-dione (B14002328) systems is their remarkable acidity, a characteristic that extends to the 2-ethyl-2-phenyl derivative. wikipedia.orgchemicalbook.com This acidity is significantly higher than that of simple acyclic diesters, a phenomenon attributed to the compound's rigid cyclic structure. wikipedia.orgresearchgate.net

Upon deprotonation at the C-5 position, a highly stabilized enolate anion is formed. The negative charge is effectively delocalized across the dicarbonyl system, involving both oxygen atoms of the carbonyl groups. wikipedia.org This resonance distribution spreads the charge, significantly stabilizing the conjugate base and thus increasing the acidity of the parent compound.

The resulting anion is a resonance hybrid, where the negative charge resides predominantly on the oxygen atoms, which are more electronegative than carbon. wikipedia.org This delocalization is crucial for the stability of the anion, making the C-5 protons readily abstractable by even a weak base.

The acidity of 1,3-dioxane-4,6-dione derivatives is anomalously high when compared to their open-chain counterparts, such as dialkyl malonates. For instance, Meldrum's acid (the 2,2-dimethyl analogue) has a pKa in water of approximately 4.97, making it about 8 orders of magnitude more acidic than dimethyl malonate (pKa ~13). wikipedia.orgresearchgate.net

This enhanced acidity is a direct consequence of the cyclic structure. The rigid conformation of the six-membered ring forces the ester groups into a conformation that maximizes the stability of the enolate anion formed upon deprotonation. researchgate.net In contrast, acyclic malonic esters can adopt conformations that are less favorable for anion stabilization. Research has indicated that factors beyond simple resonance, such as strong destabilization of the C-H bond in the ground state, contribute to this unusual acidity. wikipedia.org

Table 1: Comparison of Acidity (pKa) Values

| Compound | Structure | pKa |

|---|---|---|

| Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | Cyclic Diester | 4.97 wikipedia.orgresearchgate.net |

| Dimethyl Malonate | Acyclic Diester | ~13 |

Note: The pKa for 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is expected to be in a similar range to Meldrum's acid due to the identical core dicarbonyl structure.

Electrophilic Reactivity at the Methylene (B1212753) Bridge (C-5 Position)

The acidic nature of the C-5 protons makes this position a nucleophilic center after deprotonation. The resulting enolate anion readily participates in reactions with a wide range of electrophiles. unicamp.br This reactivity is the cornerstone of the synthetic utility of 1,3-dioxane-4,6-dione derivatives.

Like its parent compound Meldrum's acid, 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is an excellent substrate for Knoevenagel condensation reactions. chemicalbook.comwikipedia.org This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The high acidity of the dione (B5365651) facilitates deprotonation, while the reactivity of the resulting anion drives the condensation. These reactions are valuable for forming new carbon-carbon double bonds. nih.gov

Table 2: Representative Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

This table represents the expected reaction based on the known reactivity of similar compounds like Meldrum's acid and its derivatives. chemicalbook.comgoogle.com

The stabilized enolate of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- can act as a potent Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, the nucleophilic enolate adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) at the β-carbon position. wikipedia.orgyoutube.com This reaction is a powerful method for forming carbon-carbon single bonds in a mild and efficient manner. masterorganicchemistry.com The products of these reactions are highly functionalized adducts that can be used in further synthetic transformations.

Table 3: Michael Addition Reaction Scheme

| Michael Donor (from) | Michael Acceptor | Product Structure |

|---|

This scheme illustrates the general pathway for a Michael addition, a characteristic reaction for enolates derived from active methylene compounds. wikipedia.orgchemicalbook.com

The C-5 position of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is susceptible to alkylation via its enolate. The reaction with alkyl halides typically proceeds via an SN2 mechanism. However, a common outcome in the alkylation of Meldrum's acid and its derivatives is the formation of 5,5-disubstituted products. google.comunishivaji.ac.in After the first alkylation, the remaining proton at the C-5 position is still acidic enough to be removed by the base, leading to a second alkylation reaction. Achieving monoalkylation can be challenging and may require careful control of reaction conditions or the use of specific reagents. unishivaji.ac.in

Table 4: C-5 Alkylation Reaction

| Substrate | Reagent | Base | Expected Major Product |

|---|

The propensity for dialkylation is a known characteristic from studies on the parent Meldrum's acid system. unishivaji.ac.in

Acylation Studies

Acylation reactions involving 1,3-dioxane-4,6-dione scaffolds primarily occur at the acidic C5 methylene position. However, in 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione, the C5 position is sterically hindered and lacks the acidic protons necessary for traditional enolate-mediated acylation. unishivaji.ac.in Therefore, direct acylation at the C5 position is not a feasible pathway for this specific compound.

Instead, the role of such 2,2-disubstituted Meldrum's acid derivatives in acylation is typically as precursors to acylketenes. researchgate.net The intact molecule does not act as an acylating agent itself. The process involves the thermal or Lewis acid-catalyzed decomposition of the dioxane-dione ring. acs.orgacs.org For instance, intramolecular Friedel-Crafts acylation has been demonstrated using Meldrum's acid derivatives, where the ring decomposes to facilitate the acylation of an aromatic ring within the same molecule. acs.orgacs.org This process, however, results in the destruction of the 1,3-dioxane-4,6-dione ring system.

Nucleophilic Attack and Ring-Opening Pathways

The 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack at the electrophilic carbonyl carbons (positions 4 and 6). unishivaji.ac.in This reactivity is a cornerstone of the synthetic utility of Meldrum's acid and its derivatives, allowing for the generation of a variety of acyclic compounds. The attack of a nucleophile leads to the cleavage of one of the C-O bonds of the cyclic diester, effectively opening the ring. This process can be catalyzed by either acid or base. unishivaji.ac.in

Formation of Carboxylic Acid Derivatives

The ring-opening of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione with various nucleophiles provides a direct route to carboxylic acid derivatives, specifically substituted malonic acid monoesters and monoamides. This pathway is analogous to the reactions of other 2,2-disubstituted Meldrum's acids. unishivaji.ac.inwikipedia.org

Alcoholysis : Reaction with an alcohol, typically under heating, results in a transesterification-like process followed by decarboxylation to yield a β-keto ester. wikipedia.org However, if the reaction is performed under milder conditions, it can lead to the formation of a monoester of the corresponding disubstituted malonic acid.

Aminolysis : Reaction with primary or secondary amines cleaves the ring to form the corresponding malonic acid monoamide. unishivaji.ac.in

Hydrolysis : Under acidic or basic conditions, hydrolysis of the ester linkages occurs, leading to the formation of 2-ethyl-2-phenylmalonic acid, which is prone to decarboxylation upon heating to yield 2-phenylbutanoic acid. unishivaji.ac.in

A patented process describes the reaction of Meldrum's acid derivatives with formic acid and triethylamine (B128534) to produce carboxylic acids and their derivatives through reductive ring opening. google.com

Table 1: Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | General Conditions | Reference |

|---|---|---|---|

| Alcohols | Malonic Acid Monoesters / β-Keto Esters | Thermal | wikipedia.org |

| Amines | Malonic Acid Monoamides | Mild conditions | unishivaji.ac.in |

| Water | Malonic Acids | Acid or base catalysis | unishivaji.ac.in |

Thermal Decomposition and Ketene (B1206846) Generation

One of the most significant reactions of 2,2-disubstituted 1,3-dioxane-4,6-diones is their thermal decomposition to generate highly reactive ketene intermediates. researchgate.netchemicalbook.com Upon heating, 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione is expected to undergo a retro-Diels-Alder reaction, eliminating ethyl phenyl ketone (2-phenyl-2-butanone) and carbon dioxide to form a transient ketene. wikipedia.orgchemicalbook.com

This reaction is a key step in many synthetic sequences. Research on the thermolysis of a closely related compound, 2-methyl-2-phenyl-1,3-dioxane-4,6-dione, confirms that trapping the generated ketene with alcohols is an effective method for producing β-keto-esters under neutral conditions. imperial.ac.uk The generated ketene can be trapped in situ by various nucleophiles, leading to a wide range of products.

Reaction Scheme: Thermal Decomposition 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione → [Ethyl(phenyl)ketene] + CO₂ + Acetone (B3395972)

This method is considered a fruitful field of application for Meldrum's acid derivatives, providing synthetic equivalents of otherwise inaccessible mixed diketenes. researchgate.netchemicalbook.com

Oxidation and Reduction Processes

The 1,3-dioxane (B1201747) ring is generally stable to many oxidative and reductive conditions. thieme-connect.de However, the specific substituents and the dione functionality introduce specific reactivities.

Oxidation of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione would likely occur at the phenyl or ethyl substituents rather than the heterocyclic ring under mild conditions. For other Meldrum's acid derivatives possessing a C-H bond at the C5 position, Cu(II)-catalyzed aerobic hydroperoxidation has been reported. nih.gov This specific pathway is not available for the title compound due to the lack of a C5 proton. Stronger oxidizing agents would likely lead to the degradation of the entire molecule.

Reduction of the dione carbonyls is challenging without cleaving the ring. As mentioned, a process using formic acid and triethylamine has been developed for the reductive cleavage of the ring system to afford carboxylic acid derivatives. google.com

Selective Reduction Strategies

Selective reduction of the 1,3-dioxane-4,6-dione moiety is not common. The high reactivity of the cyclic diester system often leads to ring opening rather than simple reduction of the carbonyl groups to alcohols. Strategies for reduction typically involve the transformation of the Meldrum's acid derivative into another functional group first.

The use of formic acid in the presence of a tertiary amine represents a selective method for the reductive ring-opening and subsequent decarboxylation of Meldrum's acid derivatives. google.com This method is notable because formic acid alone is not sufficient to cleave the ring, highlighting a synergistic effect with the amine base. google.com This process effectively reduces the malonic acid derivative formed in situ.

Substitution Reactions at Ring Positions

The chemistry of Meldrum's acid is dominated by electrophilic attack at the C5 position via its enolate. unishivaji.ac.in However, 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione is a 2,2-disubstituted derivative that lacks protons at the C5 position. This structural feature prevents the formation of an enolate at C5, thereby precluding the most common substitution reactions, such as alkylation and acylation, at this site. unishivaji.ac.inclockss.org

Therefore, substitution reactions on the intact molecule would be limited to the substituents at the C2 position:

Electrophilic Aromatic Substitution : The phenyl ring can undergo typical electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), with the directing effects governed by the alkyl group attached to the ring.

Radical Substitution : The ethyl group could potentially undergo radical halogenation at the benzylic-like position, although this may compete with other reaction pathways.

Direct substitution on the carbon framework of the 1,3-dioxane-4,6-dione ring itself is not a characteristic reaction of this class of compounds.

Advanced Synthetic Transformations and Derivatization of 1,3 Dioxane 4,6 Dione, 2 Ethyl 2 Phenyl

Synthesis of Substituted 1,3-Dioxane-4,6-dione (B14002328) Derivatives

The reactivity of the C5 position is central to the derivatization of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione. This position can be readily functionalized through reactions with various electrophiles, leveraging the nucleophilic character of the carbanion formed upon deprotonation.

The most prominent reaction for introducing an arylidene group at the C5 position of an active methylene (B1212753) compound like 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the dione (B5365651) to an aromatic aldehyde, followed by a dehydration step to yield a 5-arylidene derivative. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

These resulting arylidene derivatives are valuable intermediates in their own right, serving as Michael acceptors and dienophiles in subsequent reactions. nih.gov While specific examples detailing the synthesis of 5-arylidene derivatives from 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione are not extensively documented, the reaction is well-established for closely related analogues like Meldrum's acid and other 2-substituted-1,3-dioxane-4,6-diones. nih.govsciencepublishinggroup.net For instance, a patented process describes the reaction of 2-phenyl-1,3-dioxane-4,6-dione (B3051925) with various aldehydes to form the corresponding 5-arylmethylene products, which are then reduced. google.com A similar pathway is expected for the 2-ethyl-2-phenyl analogue.

Table 1: Representative Knoevenagel Condensation for Analogous Compounds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) | 4-formylphenyl-β-D-glucoside | N-methylimidazole trifluoromethyl sulfonate | 5-((4-(...-glucopyranosyl))benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | sciencepublishinggroup.net |

| 2-phenyl-1,3-dioxane-4,6-dione | 3,4-dimethoxybenzaldehyde | Formic acid/triethylamine (B128534) (for subsequent reduction) | 5-(3,4-dimethoxyphenylmethylene)-2-phenyl-1,3-dioxane-4,6-dione | google.com |

The functionalized arylidene derivatives of 1,3-dioxane-4,6-diones serve as precursors for further transformations.

Hydrazono Derivatives: The synthesis of hydrazono-linked derivatives can be achieved through the reaction of 5-arylidene-1,3-dioxane-4,6-diones with hydrazine-based nucleophiles. Research on benzylidene derivatives of Meldrum's acid demonstrates that reactions with reagents like hydrazine (B178648) hydrate (B1144303) or thiosemicarbazide (B42300) proceed via attack at the arylidene fragment, ultimately leading to the formation of aromatic hydrazones and thiosemicarbazones, respectively, with the elimination of the dione moiety. epa.govresearchgate.net The formation of a stable 5-hydrazono-1,3-dioxane-4,6-dione structure has also been reported for the 2,2-dimethyl analogue, as seen with the commercially available compound 5-[(4-Methoxyphenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione. kimiacorp.com This suggests a viable pathway for creating analogous structures from 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione.

Alkynyl Derivatives: The direct incorporation of alkynyl moieties at the C5 position of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione is not widely described in the surveyed literature. Such transformations would likely require specialized synthetic methods, potentially involving the reaction of the dione's enolate with an alkynyl halide or a related electrophilic acetylene (B1199291) source.

Cycloaddition Reactions Involving 1,3-Dioxane-4,6-diones

The 5-arylidene derivatives of 1,3-dioxane-4,6-diones are excellent dienophiles for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.org The electron-withdrawing nature of the dione ring system activates the exocyclic double bond, making it highly reactive towards electron-rich dienes. chemicalbook.comorganic-chemistry.org This reactivity allows for the construction of complex cyclic and heterocyclic frameworks.

While specific Diels-Alder reactions utilizing 5-arylidene-2-ethyl-2-phenyl-1,3-dioxane-4,6-dione as the dienophile are not detailed in the available research, the utility of related Meldrum's acid derivatives is well-known. chemicalbook.com These reactions typically proceed with high regio- and stereoselectivity, providing a powerful tool for building molecular complexity. For example, the aza-Diels-Alder reaction of oxyamines derived from Meldrum's acid has been shown to produce highly substituted pyridine (B92270) compounds in good yields. chemicalbook.com

Multi-Component Reactions Utilizing 1,3-Dioxane-4,6-dione Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. The 1,3-dioxane-4,6-dione scaffold is a valuable participant in such reactions. chemicalbook.com

Often, MCRs involving this scaffold begin with an in situ Knoevenagel condensation between the dione and an aldehyde. nih.gov The resulting highly reactive 5-arylidene intermediate does not need to be isolated and can immediately react with another component in the reaction mixture. For instance, a Biginelli-like three-component reaction involving Meldrum's acid, benzaldehydes, and urea (B33335) leads to the formation of spiro-pyrimidine compounds. chemicalbook.com This demonstrates the capacity of the dione to act as a crucial C3 synthon in the construction of complex heterocyclic systems. Although specific MCRs involving 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione are not explicitly detailed, its structural similarity to Meldrum's acid suggests it is a highly suitable candidate for such synthetic strategies.

Chiral Synthesis Applications

The substitution at the C5 position of the 1,3-dioxane-4,6-dione ring creates a stereocenter. Therefore, the development of methods for the enantioselective functionalization of this prochiral position is of significant interest for chiral synthesis.

Asymmetric catalysis aims to stereoselectively create new chiral centers. In the context of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione, this would involve using a chiral catalyst to control the formation of the C5-substituent bond, leading to an enantiomerically enriched product.

The literature on specific asymmetric catalytic derivatizations of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione is sparse. However, the field of asymmetric synthesis offers numerous strategies that could potentially be applied. nih.govnih.gov For example, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including reactions that construct atropisomeric heterocycles. nih.gov Similarly, chiral Lewis base organocatalysts, such as specific isothioureas or dienes, are used to facilitate enantioselective allylations and acylations. nih.govnih.gov

The development of a catalytic asymmetric synthesis involving the C5-functionalization of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione would represent a significant advancement, providing access to optically pure building blocks for pharmaceuticals and materials science. This remains an area with potential for future research.

The scientific literature readily available through public search engines focuses extensively on the related and more commonly studied compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid. While numerous studies detail the diastereoselective reactions of Meldrum's acid and its derivatives, this information cannot be extrapolated to the 2-ethyl-2-phenyl substituted analog as the electronic and steric properties of the substituents at the C2 position play a crucial role in directing the stereochemical outcome of reactions.

A search of chemical databases confirms the existence of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-. nih.gov However, this confirmation does not extend to any published research on its reactivity, particularly in the context of diastereoselective transformations.

Consequently, due to the lack of available research data, it is not possible to provide a detailed and scientifically accurate account of the diastereoselective transformations for this specific compound as requested in the article outline. No research findings, detailed examples, or data tables for such reactions could be located.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursors for Heterocyclic Systems Synthesis

The Meldrum's acid scaffold is a cornerstone in heterocyclic chemistry due to its high reactivity. researchgate.net The 2,2-disubstituted nature of 1,3-Dioxane-4,6-dione (B14002328), 2-ethyl-2-phenyl- enhances its stability compared to the parent compound, while still allowing for a wide range of transformations. chemrxiv.org It is a pivotal starting material for synthesizing a variety of heterocyclic compounds, particularly those containing nitrogen. chemicalbook.comnih.govmdpi.com

Synthesis of Quinolone Derivatives

Quinolone and its derivatives are important structural motifs in medicinal chemistry. The synthesis of 4(1H)-quinolones can be efficiently achieved through the thermolysis of arylaminomethylene derivatives of Meldrum's acid. tandfonline.com This general approach involves a two-step process starting from a Meldrum's acid derivative.

A common pathway begins with the Knoevenagel condensation of a 2,2-disubstituted-1,3-dioxane-4,6-dione with an aniline (B41778) derivative. The resulting arylaminomethylene intermediate, upon heating, undergoes a cyclization reaction. tandfonline.comresearchgate.net The thermolysis generates a reactive ketene (B1206846) intermediate via the loss of acetone (B3395972) and carbon dioxide, which then cyclizes to form the quinolone ring. tandfonline.comchemicalbook.com In the case of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-, the reaction with an aniline would lead to an intermediate that, upon thermolysis, yields a 4-quinolone. A similar strategy can produce functionalized 3,4-dihydroquinolin-2-ones under mild basic conditions. rsc.orgresearchgate.netnih.govnih.gov

Table 1: General Reaction for Quinolone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- | Substituted Aniline | 1. Condensation2. Thermolysis | 4(1H)-Quinolone |

Routes to Nitrogen-Containing Heterocycles

The utility of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- extends to a broader range of nitrogen-containing heterocycles. nih.gov Its carbonyl groups are susceptible to attack by nitrogen nucleophiles, and the active methylene (B1212753) position (C5) can be readily functionalized, setting the stage for various cyclization strategies. mdpi.comresearchgate.net

For instance, reactions with primary amines can lead to the formation of β-keto amides after the opening of the dioxane-dione ring. wikipedia.org These intermediates are valuable precursors for synthesizing other heterocyclic systems like lactams. clockss.org Furthermore, multicomponent reactions involving a Meldrum's acid derivative, an aldehyde, and a nitrogen source like urea (B33335) or thiourea (B124793) can yield pyrimidine-based structures. nih.gov The synthesis of pyridone motifs, which are found in many biologically active compounds, can also be accomplished using Meldrum's acid derivatives as key acylating agents. researchgate.netnih.gov

Intermediates in Complex Molecule Construction

The controlled reactivity and structural rigidity of 2,2-disubstituted Meldrum's acids make them ideal intermediates for constructing complex molecules, including natural products. chemicalbook.comwikipedia.orgescholarship.org The 2-ethyl-2-phenyl substitution provides steric bulk and enhanced stability, which can be advantageous in multi-step synthetic sequences.

Synthesis of Dicarbonyl Compounds

One of the most fundamental applications of acyl Meldrum's acids is in the synthesis of β-keto esters, a class of 1,3-dicarbonyl compounds. orgsyn.orgacs.org The general method involves the acylation of the C5 position of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-, followed by alcoholysis. wikipedia.org Refluxing the resulting 5-acyl derivative in an alcohol like methanol (B129727) or ethanol (B145695) leads to ring-opening and decarboxylation, affording the corresponding β-keto ester in high yield. orgsyn.orgresearchgate.net This method is highly versatile and accommodates even hindered alcohols. wikipedia.org

Another route to dicarbonyl compounds proceeds through ketene intermediates. The thermolysis of 5-alkylidene derivatives of Meldrum's acid generates highly reactive ketenes by eliminating acetone and carbon dioxide. chemicalbook.comrsc.org These ketenes can be trapped with various nucleophiles to produce a range of carboxylic acid derivatives, which are themselves precursors to dicarbonyl compounds.

Building Blocks for Diverse Organic Scaffolds

The 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- scaffold is a versatile building block for creating a wide array of organic structures. chemicalbook.comresearchgate.net Its derivatives can participate in numerous carbon-carbon bond-forming reactions. For example, 5-alkylidene derivatives, formed via Knoevenagel condensation with aldehydes or ketones, are excellent Michael acceptors and can undergo conjugate addition with various nucleophiles. rcsi.science

These derivatives are also effective dienophiles in Diels-Alder reactions, leading to highly substituted cyclic systems. researchgate.net The rigid conformation of the Meldrum's acid ring often imparts a high degree of stereocontrol in these cycloadditions. Recent research has also identified 2,2-disubstituted Meldrum's acids as novel scaffolds with unique reactivity, capable of undergoing nucleophilic exchange with phenols, alcohols, and amines under specific catalytic conditions, further expanding their utility in building diverse molecular frameworks. chemrxiv.org

Table 2: Key Transformations of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-

| Reaction Type | Key Intermediate/Reactant | Resulting Scaffold/Compound Class |

|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | 5-Alkylidene derivatives |

| Michael Addition | Nucleophiles on 5-Alkylidene derivative | Polysubstituted acyclic chains |

| Alcoholysis | 5-Acyl derivative | β-Keto esters |

| Thermolysis | 5-Alkylidene derivative | Ketenes, leading to various heterocycles |

Development of Chemical Probes and Modulators

The modularity and predictable reactivity of Meldrum's acid derivatives make them attractive for applications in chemical biology, particularly in the development of chemical probes and modulators. nih.gov These probes are essential tools for studying biological processes by covalently modifying specific biomolecules, such as proteins.

Derivatives of Meldrum's acid can be designed as pH-responsive probes for modifying lysine (B10760008) residues in proteins. nih.gov The synthesis is often straightforward, involving the reaction of an amine-containing fluorophore or another reporter tag with the Meldrum's acid scaffold. nih.gov The resulting probe can exhibit high stability in aqueous solutions across a wide pH range but becomes reactive towards primary amines like the side chain of lysine at a higher pH. nih.gov This tunable reactivity allows for controlled protein labeling. The 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- core could be incorporated into such a system, where the ethyl and phenyl groups might modulate the stability and reactivity of the resulting probe. The ability to easily synthesize a variety of functional analogues makes this scaffold a valuable addition to the bioconjugation toolkit. researchgate.netnih.gov

Scaffold for Enzyme Inhibitor Development (e.g., SIRT1 inhibitors for SAR studies)

The 2-phenyl-1,3-dioxane-4,6-dione (B3051925) framework has emerged as a promising scaffold for the development of enzyme inhibitors, particularly for sirtuin 1 (SIRT1). SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, and its selective inhibition has potential therapeutic applications in diseases like cancer. nih.govnih.gov

A study focused on 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives has provided significant insights into their potential as SIRT1 inhibitors. nih.gov In this research, a series of derivatives were synthesized and evaluated for their ability to inhibit SIRT1 activity. The structure-activity relationship (SAR) studies revealed key features of the molecule that contribute to its inhibitory potency and selectivity.

Key Research Findings:

Potent Inhibition: A lead compound from the study demonstrated a half-maximal inhibitory concentration (IC50) of 460 nM for SIRT1. nih.gov

Selectivity: This lead inhibitor showed high selectivity for SIRT1 over other sirtuin isoforms such as SIRT2, SIRT3, and SIRT5. nih.gov

Mechanism of Action: Enzyme kinetic analyses indicated that the inhibitor acts as a competitive inhibitor with respect to the acetylated peptide substrate and a noncompetitive inhibitor with respect to NAD+. nih.gov

Molecular Interactions: Molecular docking simulations, supported by mutagenesis studies, suggested specific interactions between the inhibitor and the SIRT1 active site. nih.gov

These findings underscore the potential of the 2-phenyl-1,3-dioxane-4,6-dione scaffold in designing potent and selective SIRT1 inhibitors. The ethyl group in 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione would represent a specific modification at the 2-position, and its impact on inhibitor potency and selectivity would be a subject for further SAR studies.

Table 1: SIRT1 Inhibition Data for a Lead 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione Derivative nih.gov

| Parameter | Value |

| SIRT1 IC50 | 460 nM |

| Selectivity vs. SIRT2 | 113.5-fold |

| Selectivity vs. SIRT3 | 254.3-fold |

| Selectivity vs. SIRT5 | 10.83-fold |

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. lsu.edu

While specific examples detailing the use of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione in SPOS are not extensively documented, the general principles of SPOS can be applied to this class of compounds. The reactivity of the 1,3-dioxane-4,6-dione ring system makes it amenable to various chemical transformations on a solid support.

Immobilization Strategies for Compound Libraries

The first crucial step in SPOS is the attachment of the building block to a solid support, often a resin bead. This is typically achieved through a linker molecule that can be cleaved at the end of the synthesis to release the final product. lsu.edu For a molecule like 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione, several immobilization strategies could be envisioned.

Potential Immobilization Points:

Aryl Functionalization: If the phenyl group is appropriately functionalized (e.g., with a hydroxyl or carboxyl group), it can serve as a handle for attachment to the resin.

Modification of the Dioxane Ring: The core structure itself can be modified to incorporate a functional group suitable for linking to a solid support.

Once immobilized, the 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione scaffold can undergo a series of reactions to build a library of diverse compounds. The methylene group at the 5-position is particularly reactive and can participate in condensation reactions with various electrophiles. wikipedia.org This allows for the introduction of a wide range of substituents, leading to a library of compounds with diverse chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.